molecular formula C18H40N2 B14344939 N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine CAS No. 104017-39-2

N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine

Cat. No.: B14344939
CAS No.: 104017-39-2
M. Wt: 284.5 g/mol
InChI Key: KHDDHEBEVNRFAT-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two amino groups attached to a hexane backbone, with each amino group substituted by two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diamine with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino groups of hexane-1,6-diamine attack the isopropyl halides, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N~1~,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetraethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetrapropyl-1,6-hexanediamine

Comparison: N1,N~1~,N~6~,N~6~-Tetra(propan-2-yl)hexane-1,6-diamine is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. Compared to its methyl, ethyl, and propyl analogs, the isopropyl-substituted compound may exhibit different reactivity, solubility, and interaction with biological targets. These differences can be leveraged to tailor the compound for specific applications in research and industry.

Properties

CAS No.

104017-39-2

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N,N,N',N'-tetra(propan-2-yl)hexane-1,6-diamine

InChI

InChI=1S/C18H40N2/c1-15(2)19(16(3)4)13-11-9-10-12-14-20(17(5)6)18(7)8/h15-18H,9-14H2,1-8H3

InChI Key

KHDDHEBEVNRFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCCCN(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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